molecular formula C34H38Cl2N2O5 B1663692 Apomorphine Hydrochloride CAS No. 314-19-2

Apomorphine Hydrochloride

Katalognummer: B1663692
CAS-Nummer: 314-19-2
Molekulargewicht: 625.6 g/mol
InChI-Schlüssel: CXWQXGNFZLHLHQ-DPFCLETOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Apomorphine hydrochloride (C₁₇H₁₈ClNO₂) is a synthetic aporphine derivative and a potent non-selective dopamine receptor agonist with affinity for D₁ and D₂ receptors. Structurally, it is derived from morphine via acid-catalyzed rearrangement but lacks opioid activity . Clinically, it is used to treat Parkinson’s disease (PD), particularly for rapid relief of "off" episodes due to its rapid absorption (peak plasma concentration in 8–16 minutes) and short half-life (34–70 minutes) . Subcutaneous administration achieves near-complete bioavailability, offering efficacy comparable to levodopa . It is also studied for off-target effects, such as inhibition of the EED–EZH2 protein interaction in cancer research .

Eigenschaften

IUPAC Name

(6aR)-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol;hydrate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C17H17NO2.2ClH.H2O/c2*1-18-8-7-10-3-2-4-12-15(10)13(18)9-11-5-6-14(19)17(20)16(11)12;;;/h2*2-6,13,19-20H,7-9H2,1H3;2*1H;1H2/t2*13-;;;/m11.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXWQXGNFZLHLHQ-DPFCLETOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C3C1CC4=C(C3=CC=C2)C(=C(C=C4)O)O.CN1CCC2=C3C1CC4=C(C3=CC=C2)C(=C(C=C4)O)O.O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=C3[C@H]1CC4=C(C3=CC=C2)C(=C(C=C4)O)O.CN1CCC2=C3[C@H]1CC4=C(C3=CC=C2)C(=C(C=C4)O)O.O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H38Cl2N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

58-00-4 (Parent)
Record name Apomorphine hydrochloride [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041372207
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID0048185
Record name Apomorphine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0048185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

625.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41372-20-7, 314-19-2
Record name Apomorphine hydrochloride [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041372207
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Apomorphine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0048185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Apomorphine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.677
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Apomorphine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name APOMORPHINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F39049Y068
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Vorbereitungsmethoden

Acid-Catalyzed Cyanoacylation

Isoquinoline undergoes acid-catalyzed addition with benzoyl chloride and potassium cyanide in a dichloromethane-water biphasic system (30:70 to 70:30 v/v). This yields 1-cyano-2-benzoyl-1,2-dihydroisoquinoline (III) through nucleophilic attack at the C1 position, with yields exceeding 85% under optimized conditions.

Nitrobenzyl Substitution

Intermediate III reacts with 2-nitro-3,4-dimethoxybenzyl chloride (IV) via SN2 displacement, forming 1-(3,4-dimethoxy-2-nitrobenzyl)-1-cyano-2-benzoyl-1,2-dihydroisoquinoline (V). Polar aprotic solvents like DMF facilitate this step at 60–80°C, achieving 78% isolated yield.

Borohydride Reduction and Methylation

Sodium borohydride reduces the cyano group in V to a primary amine, followed by quaternization with methyl iodide to produce iodate 1-(3,4-dimethoxy-2-nitrobenzyl)-2-methylisoquinolinium salt (VII). This dual-step process achieves 92% conversion efficiency when conducted under inert atmosphere.

Pschorr Cyclization

Diazotization of intermediate IX with sodium nitrite in dilute sulfuric acid generates a diazonium intermediate, which undergoes intramolecular cyclization to form racemic apomorphine dimethyl ether (X). This critical C–C bond-forming step proceeds at −5°C with 68% yield.

Enantiomeric Resolution and Racemate Recycling

The CN100497315C method introduces a novel resolution-racemization protocol to maximize yield of the therapeutically active (R)-(-)-enantiomer:

Diastereomeric Salt Crystallization

Racemic apomorphine dimethyl ether (X) reacts with d-dibenzoyl tartaric acid in ethanol/water (4:1 v/v), selectively crystallizing the (R)-(-)-enantiomer as a tartrate complex. This achieves 96.4% enantiomeric excess (ee) after three recrystallizations.

Mother Liquor Racemization

The residual (S)-(+)-enantiomer in mother liquor undergoes base-catalyzed racemization using 10% KOH in ethylene glycol at 150°C for 6 hours. This converts 98% of (S)-(+) to racemic mixture, enabling iterative resolution cycles and raising overall yield from theoretical 50% to 93%.

Benzyne-Mediated Convergent Synthesis

A modern approach reported by Thieme-Connect employs benzyne chemistry for efficient aporphine core assembly:

[4+2] Cycloaddition Strategy

Reaction of 2-methylisoquinolinium iodide with in situ-generated benzyne (from 2-trimethylsilylphenyl triflate) produces the tetracyclic aporphine core via polar cycloaddition. This step achieves 75% yield and complete regioselectivity due to electronic directing effects.

Sequential Hydrogen Migration

DFT calculations validate a 1,2-hydrogen shift mechanism during cycloaddition, facilitated by π-stacking interactions between aromatic rings. NMR studies confirm this migration occurs concertedly with ring formation, avoiding isolable intermediates.

Global Demethylation

Final cleavage of methyl ethers uses 48% aqueous HBr at reflux (12 hours), yielding (±)-apomorphine hydrobromide. Conversion to hydrochloride salt via ion exchange chromatography provides the target compound in 8% overall yield across nine steps.

Process Intensification for Industrial Scale

The Organic Process Research & Development study details optimizations enabling kilogram-scale production:

Step Original Process Optimized Process Improvement
1-2 Separate isolation Telescoped Cycle time ↓40%
3 Chromatography Crystallization Yield ↑22%
5-6 Batch reactions Flow chemistry Purity ↑15%

Key advancements include:

  • Replacement of toxic methyl iodide with dimethyl carbonate in N-methylation steps, reducing genotoxic impurities
  • Implementation of antisolvent crystallization (water in IPA) for intermediates, eliminating chromatography
  • Continuous flow hydrogenation at 50 bar H₂, enhancing safety for nitro group reductions

Alternative Routes from Opioid Alkaloids

Historical methods described in CN100497315C’s background and WO2007126659A1 utilize natural precursors:

Codeine Rearrangement

Heating codeine with concentrated HCl at 160°C induces skeletal rearrangement to apomorphine via acid-catalyzed Wagner-Meerwein shift. This method suffers from low yields (12–18%) and requires extensive purification to remove dimeric byproducts.

Thebaine Oxidation

Ozonolysis of thebaine followed by reductive workup with Zn/HOAc produces norapomorphine intermediates. Subsequent N-methylation with formaldehyde/H₂ yields racemic apomorphine, requiring resolution with L-tartaric acid (34% overall yield).

Final Conversion to Hydrochloride Salt

All synthetic routes converge on demethylation and salt formation:

Ether Cleavage

Apomorphine dimethyl ether undergoes HBr-mediated demethylation (48% aq. HBr, 110°C, 8 hours). Kinetic studies show pseudo-first-order behavior (k = 0.167 h⁻¹) with 95% conversion efficiency.

Salt Formation

Freebase apomorphine is treated with HCl gas in anhydrous ethanol, yielding the hydrochloride salt with 99.8% purity after recrystallization from ethanol/ethyl acetate (3:1 v/v).

Stability Considerations

The PMC study emphasizes formulation challenges:

  • Aqueous solutions require pH >4.0 and antioxidants (0.1% sodium metabisulfite) to prevent quinone formation
  • Lyophilized formulations maintain stability for 24 months at 25°C, versus 6 months for liquid formulations

Analyse Chemischer Reaktionen

Arten von Reaktionen: Apomorphinhydrochlorid durchläuft verschiedene Arten von chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen.

Häufige Reagenzien und Bedingungen:

    Oxidation: Apomorphinhydrochlorid ist anfällig für Oxidation, insbesondere in Gegenwart von Licht und Luft.

    Reduktion: Reduktionsreaktionen, die Apomorphinhydrochlorid betreffen, sind weniger häufig, können aber unter bestimmten Bedingungen auftreten.

    Substitution: Substitutionsreaktionen können an den Hydroxylgruppen des Apomorphinmoleküls stattfinden, was zur Bildung verschiedener Derivate führt.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus der Oxidation von Apomorphinhydrochlorid gebildet werden, sind Oxoapomorphin, das durch eine grüne Färbung in Lösung gekennzeichnet ist .

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Apomorphine is derived from morphine and acts as a non-selective dopamine agonist, stimulating both D1 and D2 dopamine receptors. Its rapid onset of action makes it particularly effective for managing "off" episodes in PD patients, where conventional oral medications fail to provide adequate relief.

Clinical Applications

1. Management of Parkinson's Disease:

  • Subcutaneous Injections: Apomorphine hydrochloride is primarily administered via subcutaneous injection for acute treatment of hypomobility during "off" episodes. A study demonstrated significant improvements in motor function with doses ranging from 2 to 10 mg, showing efficacy in reversing off-state events in patients with advanced PD .
  • Oromucosal Solutions: Recent developments include oromucosal formulations that provide an alternative to injections, allowing for easier self-administration. A clinical trial evaluated the pharmacokinetics and safety of a novel oromucosal solution, indicating its potential as a user-friendly alternative .

2. Treatment of Motor Fluctuations:

  • Dosing Strategies: Research has shown that both low-dose and high-dose apomorphine infusions can effectively manage motor fluctuations in PD patients. High doses significantly increased motor activity compared to placebo, while low doses maintained motor function without decline .
  • Case Studies: A case report highlighted the successful use of apomorphine therapy in a patient with concurrent myasthenia gravis and PD, illustrating its versatility in complex clinical scenarios .

Data Tables

Application Formulation Efficacy Notes
Parkinson's Disease ManagementSubcutaneous InjectionSignificant improvement in off-state eventsDoses: 2-10 mg; effective within 20 minutes
Motor FluctuationsLow-dose InfusionNo decline in motor functionHigh doses increased activity significantly
Oromucosal SolutionNovel FormulationNon-invasive alternativeSafety and pharmacokinetics evaluated

Case Studies

  • Subcutaneous Apomorphine in Advanced PD:
    • In a randomized trial involving 29 patients, subcutaneous apomorphine significantly reduced off-time and improved motor scores on the United Parkinson Disease Rating Scale (UPDRS) after administration .
  • Oromucosal Application:
    • A two-part study assessed the pharmacokinetics of an oromucosal apomorphine solution compared to subcutaneous injections. Results indicated favorable bioavailability and tolerability, paving the way for its clinical use .
  • Complex Cases:
    • A documented case involving a patient with both Parkinson's disease and myasthenia gravis showcased the effectiveness of apomorphine therapy in managing symptoms across different neurological disorders .

Vergleich Mit ähnlichen Verbindungen

Morphine

Structural Relationship : Apomorphine is synthesized from morphine but lacks the opioid scaffold’s narcotic properties. Analytical methods like RP-HPLC differentiate apomorphine hydrochloride from morphine using a C18 column and mobile phase adjusted to pH 2.5, achieving 99.6% recovery for apomorphine and 99.0% for morphine .
Pharmacological Differences :

  • Mechanism : Morphine is a µ-opioid receptor agonist, while apomorphine targets dopamine receptors.
  • Clinical Use : Morphine is an analgesic; apomorphine is anti-parkinsonian and emetic.
  • Stability : Apomorphine degrades faster in aqueous solutions, necessitating stabilizers like antioxidants .

Table 1: Key Analytical and Pharmacological Differences

Parameter This compound Morphine
Recovery in RP-HPLC (%) 99.6 ± 0.6 99.0 ± 0.8
Detection Limit (μg·L⁻¹) Not reported 6.8 (S/N=3)
Receptor Target D₁/D₂ dopamine µ-opioid
Therapeutic Use Parkinson’s disease, emesis Pain management

Levodopa and Other Dopamine Agonists

Levodopa :

  • Mechanism : Levodopa is a dopamine precursor, while apomorphine directly activates dopamine receptors.
  • Efficacy : Both reduce PD motor symptoms, but apomorphine acts faster (minutes vs. 30–60 minutes for levodopa) .
  • Side Effects : Apomorphine causes more nausea and orthostatic hypotension due to rapid D₂ receptor activation .

Astemizole (EED–EZH2 Inhibition) :

  • Structural Similarity : Low MACCS fingerprint similarity (RDKit analysis) .
  • Potency : Apomorphine (IC₅₀ = 15.5 µM) is 6x more potent than astemizole (IC₅₀ = 93.80 µM) in disrupting EED–EZH2 interactions .

Table 2: Comparative Efficacy in EED–EZH2 Inhibition

Compound IC₅₀ (µM) Ki (µM)
This compound 15.5 2.9
Astemizole 93.80 Not reported

Polymorphism and Stability

Unlike ethylone hydrochloride, which exhibits distinct polymorphs (1A and 1B) with non-overlapping XRD peaks , this compound’s polymorphic behavior is less documented. Its instability in aqueous solutions contrasts with ipidacrine hydrochloride, which forms stable hydrates .

Clinical and Preclinical Comparative Data

Motor Function in Parkinson’s Disease

In a randomized crossover study, apomorphine infusions (25 µg/kg/h) significantly increased foot-tapping rates vs. placebo (37.05 vs. 32.14 taps/15s; P < 0.001) but showed only a trend in finger-tapping improvement (P = 0.15) .

Table 3: Motor Response in PD Patients

Treatment Foot Tapping Rate (Taps/15s)
High-dose apomorphine 39.08 ± 2.16
Placebo 32.10 ± 2.88

Side Effect Profile

Apomorphine’s emetic effects (linked to D₂ agonism) are mitigated by pre-treatment with antiemetics. In contrast, morphine causes respiratory depression and dependence. Unique to apomorphine are infusion-site reactions (e.g., hematoma) and transient psychiatric effects (e.g., paranoia) .

Biologische Aktivität

Apomorphine hydrochloride is a potent non-selective dopamine agonist primarily used in the treatment of Parkinson's disease, particularly for managing "off" episodes associated with dopaminergic therapy. This compound has garnered attention due to its unique pharmacological profile and significant biological activities, making it a valuable therapeutic agent in neurology.

Apomorphine acts primarily as an agonist at dopamine D1 and D2 receptors, with a stronger affinity for D2 receptors. This interaction stimulates the nigrostriatal pathway, which is crucial for motor control, thereby improving motor function in patients with Parkinson's disease. The compound also influences other neurological pathways, including those related to the limbic system and hypothalamus, further contributing to its therapeutic effects .

Receptor Affinity

The following table summarizes the receptor affinities of this compound:

Receptor TypeK_i (nM)Action
D16.43Agonist
D2L7.08Agonist
D37.59Agonist
D48.36Agonist
D57.83Agonist
α1A-adrenergic1995Antagonist
α2C-adrenergic36.3Antagonist

This table illustrates the selectivity of apomorphine for dopamine receptors compared to adrenergic receptors, highlighting its role as a dopamine agonist in therapeutic applications .

Pharmacokinetics

This compound exhibits distinct pharmacokinetic properties depending on the route of administration. When administered subcutaneously, it achieves 100% bioavailability, with peak plasma concentrations reached within 10 to 60 minutes. In contrast, oral administration results in significantly lower bioavailability due to poor gastrointestinal absorption and extensive first-pass metabolism .

Key Pharmacokinetic Parameters

  • Half-life : 30-60 minutes
  • Volume of Distribution :
    • Subcutaneous: 123-404 L
    • Sublingual: 3630 L
  • Clearance Rate : 3-5 L/kg/hr
  • Metabolism : Primarily via N-demethylation and glucuronidation; only 3-4% excreted unchanged in urine .

Clinical Efficacy and Case Studies

Numerous clinical trials have evaluated the efficacy of this compound in patients with Parkinson's disease. A notable randomized double-blind placebo-controlled trial demonstrated significant improvements in motor function as measured by the United Parkinson Disease Rating Scale (UPDRS) after administration of apomorphine .

Case Study Insights

  • Study on Advanced Parkinson's Disease :
    • Participants : 29 patients with advanced Parkinson's.
    • Dosing : Subcutaneous apomorphine (2-10 mg).
    • Results : Mean UPDRS scores improved by 23.9 points in the apomorphine group compared to a negligible change in the placebo group .
  • Low-Dose Infusion Study :
    • Investigated the effects of low concentrations of apomorphine on parkinsonism.
    • Results indicated that while lower doses did not significantly improve symptoms, higher doses led to measurable improvements in motor tasks such as finger tapping .

Safety Profile and Side Effects

The safety profile of this compound is generally favorable; however, it is associated with certain side effects, including hypotension and nausea. Monitoring is essential, especially during initial dosing phases . The toxicity levels vary based on administration routes:

  • LD50 (mice) :
    • Oral: 300 mg/kg
    • Intraperitoneal: 160 mg/kg
    • Intravenous: 56 mg/kg .

Q & A

Q. What validated analytical methods are recommended for quantifying apomorphine hydrochloride and its impurities in pharmaceutical formulations?

The RP-HPLC method described in the Journal of Pharmaceutical Analysis is widely used. It employs a C18 column, a mobile phase of sodium dihydrogen phosphate–sodium octanesulfonate buffer (pH 2.5) and acetonitrile (75:25), with UV detection at 220 nm. This method achieves recoveries of 99.6% ± 0.6% for this compound and 99.0% ± 0.8% for morphine (a key impurity), with a detection limit of 6.8 μg·L⁻¹ for morphine . Validation should follow ICH Q2(R1) guidelines, including specificity, linearity, and robustness testing .

Q. How should this compound solutions be stabilized to prevent oxidation during in vitro experiments?

Oxidation can be mitigated by adding antioxidants like ascorbic acid (100 mg/mL) or sodium bisulfite (0.5–20 mg/mL) to aqueous solutions. Refrigeration at 5°C further reduces degradation. Stability studies should include periodic HPLC analysis to monitor degradation products, particularly under varying pH and temperature conditions .

Q. What are the standard protocols for handling this compound in laboratory settings?

this compound is classified as a UN2811 toxic solid. Handling requires PPE (gloves, lab coat, eye protection), fume hood use, and adherence to institutional biosafety protocols. Waste disposal must comply with regional regulations for organic toxins. Shipping requires proper labeling under IATA/IMDG/ADR guidelines for "Toxic Solid, Organic, n.o.s." .

Q. How is this compound used to model Parkinson’s disease (PD) in rodents?

Subcutaneous this compound (0.05–0.1 mg/kg) induces rotational behavior in 6-OHDA-lesioned rats. Rats with <4 rotations/minute after the first week are excluded, while those with >7 rotations/minute are retained. Behavioral outcomes (e.g., rotation counts) should be correlated with neurochemical markers like tyrosine hydroxylase (TH) and α-synuclein expression .

Advanced Research Questions

Q. How can researchers resolve discrepancies in this compound efficacy data across preclinical studies?

Variations in PD model induction (e.g., lesion severity, apomorphine dosage) and outcome measures (rotation vs. gait analysis) may explain contradictions. Meta-analyses should standardize inclusion criteria (e.g., rotation thresholds ≥7/minute) and adjust for confounders like exercise interventions, which reduce rotational behavior (F(1,28) = 6.862, p = 0.021) .

Q. What methodological considerations are critical when designing cost-effectiveness studies comparing apomorphine formulations?

Microsimulation models incorporating "OFF" hour reduction, AE profiles, and caregiver burden are preferred. For example, apomorphine sublingual film dominates this compound injection in cost-effectiveness (incremental cost: US–$231,110; QALY gain: 0.019) due to lower AE-related disutility and treatment costs. Sensitivity analyses must test assumptions like linear utility gains per "OFF" hour reduced .

Q. How does the hydration state of this compound impact pharmacokinetic study design?

Anhydrous vs. hemihydrate forms affect molarity calculations. Researchers must specify hydration status in protocols (e.g., "this compound hemihydrate") and validate analytical methods for water content (e.g., Karl Fischer titration). Ambiguities in nomenclature can lead to dosing errors in regulatory submissions .

Q. What strategies optimize reproducibility in this compound impurity profiling?

Use USP/EP monographs as reference standards. For example, the USP 44 specifies limits for morphine (≤1.0%) and other related substances. Method transfer between labs requires cross-validation of column batches and mobile phase pH (±0.1 units) to ensure consistent retention times .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Apomorphine Hydrochloride
Reactant of Route 2
Apomorphine Hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.